REACTION_CXSMILES
|
[CH3:1][N:2]([CH:4]=O)[CH3:3].C([N:8]([CH2:11]C)[CH2:9]C)C.C1[CH2:17][O:16][CH2:15][CH2:14]1>>[CH3:17][O:16][CH2:15][CH2:14][CH2:4][N:2]1[CH2:1][CH2:9][NH:8][CH2:11][CH2:3]1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.43 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
COCCCN1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.1 mmol | |
AMOUNT: MASS | 0.48 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |